Cas no 303150-11-0 (4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide)

4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups, coupled with a tetrahydro-1(2H)-pyrazinecarbothioamide moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The chloro and trifluoromethyl substituents enhance electrophilic character, while the pyrazinecarbothioamide group offers versatility in coordination chemistry and enzyme inhibition studies. Its well-defined molecular architecture ensures precise interactions in target applications, particularly in the development of novel bioactive agents. The compound's stability and synthetic accessibility further support its utility in exploratory and industrial settings.
4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide structure
303150-11-0 structure
Product name:4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide
CAS No:303150-11-0
MF:
MW:
CID:4644520

4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
    • 1-Piperazinecarbothioamide, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
    • 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide

4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619582-1mg
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide
303150-11-0 98%
1mg
¥535.00 2024-08-02
TRC
C143805-2.5mg
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide
303150-11-0
2.5mg
$ 155.00 2022-04-01
TRC
C143805-0.5mg
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide
303150-11-0
0.5mg
$ 50.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619582-5mg
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide
303150-11-0 98%
5mg
¥617.00 2024-08-02
A2B Chem LLC
AI78957-1mg
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
303150-11-0 >90%
1mg
$202.00 2023-12-31
A2B Chem LLC
AI78957-500mg
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
303150-11-0 >90%
500mg
$729.00 2023-12-31
TRC
C143805-1mg
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarbothioamide
303150-11-0
1mg
$ 80.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619582-10mg
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide
303150-11-0 98%
10mg
¥800.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00871432-1g
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
303150-11-0 90%
1g
¥4193.0 2023-03-20
A2B Chem LLC
AI78957-5mg
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
303150-11-0 >90%
5mg
$215.00 2023-12-31

Additional information on 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide

Recent Advances in the Study of 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide (CAS: 303150-11-0)

The compound 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide (CAS: 303150-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The information presented herein is derived from peer-reviewed publications, patent filings, and industry reports published within the last three years.

Recent studies have highlighted the role of 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide as a promising scaffold for drug development. Its unique structural features, including the trifluoromethyl group and the pyrazinecarbothioamide moiety, contribute to its bioactivity. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory pathways, making it a candidate for treating autoimmune diseases. Additionally, its pharmacokinetic properties, such as metabolic stability and bioavailability, have been investigated to assess its suitability for clinical development.

One of the most notable advancements in the study of this compound is its application in oncology. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of cellular signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings suggest that 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide could serve as a lead compound for the development of novel anticancer agents.

In addition to its therapeutic potential, recent research has also focused on optimizing the synthetic routes for 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide. Innovations in catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of the synthesis, enabling large-scale production for further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research is also exploring the potential of structural analogs to improve selectivity and reduce adverse effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into viable therapeutic options.

In conclusion, 4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide represents a versatile and potent compound with broad applications in medicinal chemistry. Its dual role as an anti-inflammatory and anticancer agent underscores its therapeutic potential. However, further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties. This research brief serves as a comprehensive update on the current state of knowledge regarding this compound, providing valuable insights for researchers and industry professionals alike.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk